LogP-Driven Lipophilicity Differentiation vs. Positional Isomer 3-(Methylamino)-1-phenylpropan-1-ol
The target compound (free base) exhibits a calculated LogP of 1.20, whereas its positional isomer 3-(methylamino)-1-phenylpropan-1-ol (CAS 42142-52-9, benzylic alcohol) displays an XLogP3-AA value of 1.0 on PubChem, representing a ~0.2 log unit difference [1]. This quantifiable lipophilicity gap reflects the differential hydrogen-bonding capacity of the secondary (C2) versus benzylic (C1) alcohol and predicts measurably distinct passive membrane permeability and organic/aqueous partitioning behavior in biological assay systems .
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 1.20030 (free base, calculated) |
| Comparator Or Baseline | 3-(Methylamino)-1-phenylpropan-1-ol: XLogP3-AA 1.0 (PubChem); Sigma-Aldrich assay 97%, mp 59-64°C |
| Quantified Difference | ΔLogP ≈ +0.20 (target more lipophilic than the C1-hydroxy positional isomer) |
| Conditions | Calculated partition coefficient (octanol/water); free base forms compared |
Why This Matters
Procurement decisions for SAR campaigns or assay development require predictable lipophilicity to control nonspecific binding and solubility; a 0.2 LogP unit shift is sufficient to alter logD-dependent permeability and protein binding profiles in lead optimization cascades.
- [1] PubChem. 3-Methylamino-1-phenylpropanol, CID 2733989. XLogP3-AA: 1.0, Molecular Weight: 165.23 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2733989 (accessed 2026-05-05). View Source
